4,5-Dichloro-2-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.525 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- 4,5-Dichloro-2-methylbenzenesulfonyl chloride is used in synthesizing various substituted benzenesulfonyl chlorides, which are of interest as potential herbicides. These chlorides have been condensed with nucleophilic reagents like ammonia and sodium azide, yielding derivatives with potential applications in agricultural chemistry (Cremlyn & Cronje, 1979).
Synthetic Applications in Medicine and Chemistry
- In medicinal chemistry, this compound has been used in the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which exhibit potent antibacterial properties and moderate to weak enzyme inhibitory activities. This highlights its role in developing new antibacterial agents (Abbasi et al., 2015).
Hydrolysis and Catalysis Studies
- The compound has also been studied in the context of its hydrolysis in water-rich H2O-Dioxane mixtures. This research provides insights into the solvation effects and structural influences on the hydrolysis process, which is significant for understanding its chemical behavior in different solvents (Ivanov et al., 2004).
Use in Polymer Chemistry
- Another application is found in polymer chemistry, where this compound is involved in initiating processes like atom transfer radical polymerization (ATRP). Its interaction with other chemicals in this context is important for synthesizing specific polymers (Gurr et al., 2005).
Synthesis of Dye Intermediates
- The compound is also used in synthesizing dye intermediates, indicating its role in the dye and pigment industry. This involves reactions with other chemicals to produce compounds useful in creating various dyes (Bo, 2007).
Photoacid Generators
- Research also includes its use in synthesizing photoacid generators based on oxime sulfonates, crucial for applications in polymer resists and material sciences (Plater et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4,5-dichloro-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZBDEJHZYVWRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.